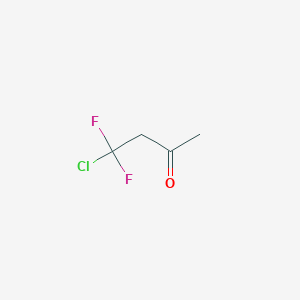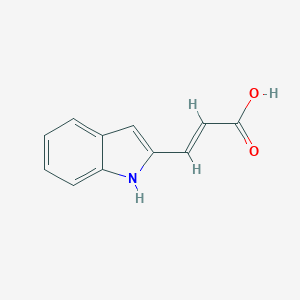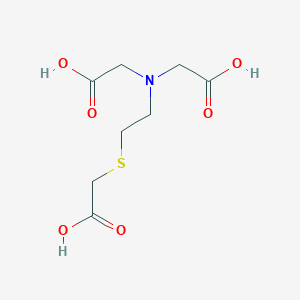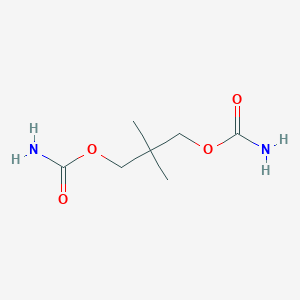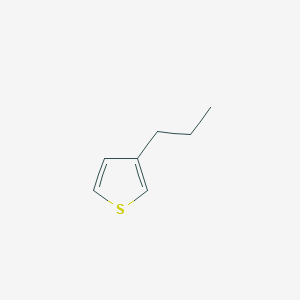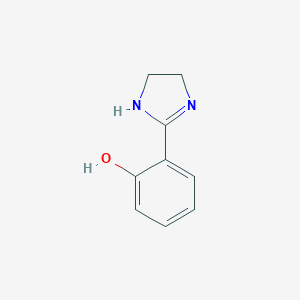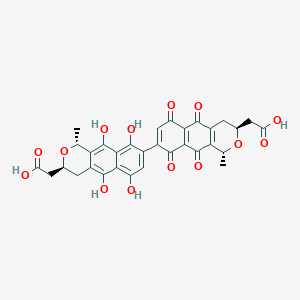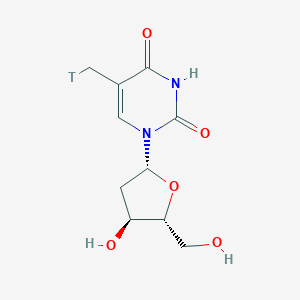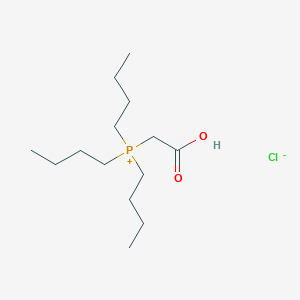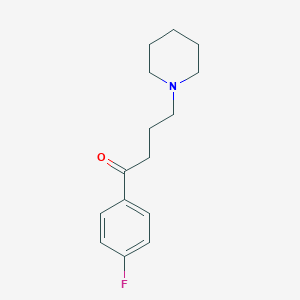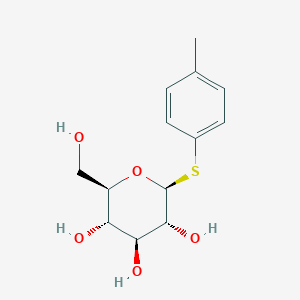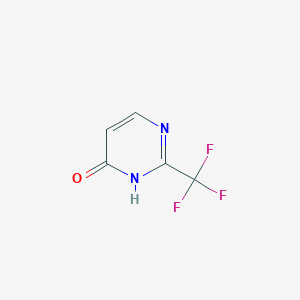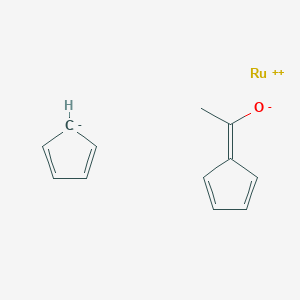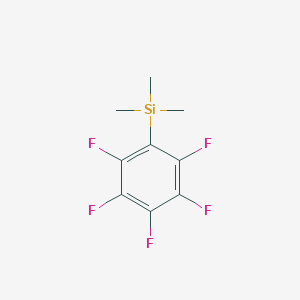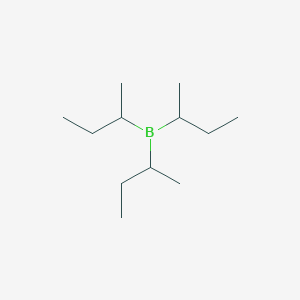
Tri-sec-butylborane
Overview
Description
Tri-sec-butylborane is a compound of boron, an element known for forming stable covalent bonds with carbon, which makes it a compound of interest in organic synthesis and materials science. The research surrounding this compound focuses on its synthesis methods, molecular structure, chemical reactions, and its various properties.
Synthesis Analysis
The synthesis of Tri-sec-butylborane and related boranes often involves methods that replace traditional electrophilic reagents with carborane reagents to increase electrophilicity and suppress undesired nucleophilic reactions. These methods enable the creation of reactive cations and catalysts with applications in synthetic chemistry (Reed, 2010).
Molecular Structure Analysis
The molecular structures of borane compounds, including Tri-sec-butylborane analogs, are characterized by their coordination modes and conformations. Studies have analyzed compounds featuring t-butyl and adamantyl substituents, revealing monomeric forms and unprecedented coordination modes for sodium derivatives (Kreider-Mueller et al., 2014).
Chemical Reactions and Properties
Tri-sec-butylborane participates in a variety of chemical reactions, demonstrating unique reactivities such as the formation of cations with unprecedented reactivity and the synthesis of polymers through haloboration-initiation. These reactions are crucial for the development of new materials and catalysts (Koroskenyi & Faust, 1999).
Physical Properties Analysis
The physical properties of Tri-sec-butylborane and its derivatives, such as solubility, melting point, and boiling point, are influenced by the bulky nature of the sec-butyl groups. These properties affect the compound's application in synthesis and materials science.
Chemical Properties Analysis
The chemical properties of Tri-sec-butylborane, including its reactivity towards different reagents and conditions, are key to its use in organic synthesis. Its behavior in reactions such as ozonolysis, chlorination, fluorination, and hydrolysis has been explored to understand its potential as a versatile reagent (Dexheimer, Spialter, & Smithson, 1975).
Scientific Research Applications
1. Polymerization of Methyl Methacrylate with Proteinaceous Materials and Proteins
- Application Summary: Tri-sec-butylborane is used to initiate graft copolymerization of methyl methacrylates with hydrated proteinous materials and proteins . The focus of these studies has been on the number of grafted-poly (MMA) branches as well as the percent graft and graft efficiency .
- Results and Outcomes: The number of grafted-PMMA branches in synthetic poly-L-peptides is approximately 10-fold less than that in gelatin . A significant exponential relationship between the number of branches of poly-L-polypeptides and the ΔHOMO of the corresponding amino acids has been observed .
2. Polymerization of Dienyltriphenylarsonium Ylides
- Application Summary: Tri-sec-butylborane is used in the borane-initiated polymerization of dienyltriphenylarsonium ylides to obtain practically pure C5-polymers .
- Methods and Procedures: The impact of triethylborane (Et3B), tributylborane (Bu3B), tri-sec-butylborane (s-Bu3B), and triphenylborane (Ph3B) initiators on C5 polymerization was studied .
- Results and Outcomes: It has been found that increasing the steric hindrance of both the monomer and the initiator can facilitate the formation of more C5 repeating units, thus driving the polymerization to almost pure C5-polymer (up to 95.8%) .
3. Allylic Alkylations for Synthesis of Unsaturated Aldehydes and Alcohols
- Application Summary: Tri-sec-butylborane is used in allylic alkylations for the synthesis of unsaturated aldehydes and alcohols .
4. Reduction of Carbonyl Compounds to the Corresponding Alcohols
- Application Summary: Lithium tri-sec-butylborohydride (L-Selectride) can be applied for the diastereoselective reduction of a′-amino enones to afford chiral b-amino alcohols .
- Methods and Procedures: Various enantiomerically pure aziridino ketones can be stereoselectively reduced by L-Selectride to provide the corresponding alcohols with high diastereoselectivities and yields .
- Results and Outcomes: L-Selectride is also employed for the reduction of steroidal aldehydes .
5. Reduction of a-Diazo Esters to Hydrazones
- Application Summary: L-Selectride reduces a-diazo esters to give anti-hydrazones as the major products in THF solution .
6. Diastereoselective Reduction of a-Sulfinylketoximes
Safety And Hazards
properties
IUPAC Name |
tri(butan-2-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPAWYWJNZDARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)CC)(C(C)CC)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883646 | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tri-sec-butylborane | |
CAS RN |
1113-78-6 | |
| Record name | Tris(1-methylpropyl)borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-sec-butylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



